3-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-3-oxopropyl}-2H-1lambda6,2,4-benzothiadiazine-1,1-dione
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Overview
Description
3-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-3-oxopropyl}-2H-1lambda6,2,4-benzothiadiazine-1,1-dione is a complex organic compound that features a piperazine ring, a benzothiadiazine ring, and various substituents
Scientific Research Applications
3-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-3-oxopropyl}-2H-1lambda6,2,4-benzothiadiazine-1,1-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-3-oxopropyl}-2H-1lambda6,2,4-benzothiadiazine-1,1-dione typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The reaction conditions often involve the use of bases such as DBU and solvents like toluene and ethyl acetate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-3-oxopropyl}-2H-1lambda6,2,4-benzothiadiazine-1,1-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 3-(4-chlorophenyl)-1-[4-[(3-methylphenyl)methyl]piperazin-1-yl]-3-phenylpropan-1-one
Uniqueness
3-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-3-oxopropyl}-2H-1lambda6,2,4-benzothiadiazine-1,1-dione is unique due to its specific combination of functional groups and ring structures. This uniqueness allows it to interact with biological targets in ways that similar compounds may not, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
3-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)-1-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3S/c1-16-6-5-7-18(14-16)26-13-12-25(15-17(26)2)22(27)11-10-21-23-19-8-3-4-9-20(19)30(28,29)24-21/h3-9,14,17H,10-13,15H2,1-2H3,(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHKNSOKUNNGFIF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C2=CC=CC(=C2)C)C(=O)CCC3=NS(=O)(=O)C4=CC=CC=C4N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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